4-(1H-Pyrrol-3-yl)pyridine - 76304-56-8

4-(1H-Pyrrol-3-yl)pyridine

Catalog Number: EVT-1605126
CAS Number: 76304-56-8
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-(1H-Pyrrol-3-yl)pyridine is a compound with the CAS Number: 76304-56-8 . It has a molecular weight of 144.18 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes 4-(1H-Pyrrol-3-yl)pyridine, can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrrol-3-yl)pyridine is characterized by a pyrrolidine ring fused to a pyridine ring . The InChI Code for this compound is 1S/C9H8N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-7,11H .

Physical And Chemical Properties Analysis

4-(1H-Pyrrol-3-yl)pyridine is a powder at room temperature . It has a melting point of 231-232 degrees Celsius .

Synthesis Analysis
  • Poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid esters exhibit promising electrical conductivity and electrochemical properties. [] These polymers find applications in various fields, including organic electronics, sensors, and energy storage devices.

Luminescent Material Development:

  • Cyclometalated Pt(II) complexes incorporating 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine, a functionalized cyclometalating ligand containing the 4-(1H-Pyrrol-3-yl)pyridine core, display intense luminescence in both solution and solid states. [] These complexes have potential applications in organic light-emitting diodes (OLEDs), sensors, and biological imaging.
  • (Pyrrol-3-yl)-1H-(aza)indazoles, synthesized via a two-step process involving 4-(1H-Pyrrol-3-yl)pyridine intermediates, exhibit intense blue emission upon excitation in the near-UV region. [] Their significant Stokes shifts, high fluorescence quantum yields, and reversible protonation-induced fluorescence quenching make them attractive for fluorescence-based applications, including ON/OFF switching systems.

Spin-Crossover Material Development:

  • Supramolecular iron(II) complexes incorporating 4-(1H-Pyrrol-3-yl)pyridine-based ligands, specifically functionalized 2,6-di(1H-pyrazol-1-yl)pyridine derivatives, exhibit spin-crossover (SCO) behavior. [] This property makes them promising candidates for developing molecular switches, sensors, and memory storage devices.

Actinide/Lanthanide Separation:

  • 2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP), a derivative of 4-(1H-Pyrrol-3-yl)pyridine, demonstrates high selectivity for trivalent actinide cations over lanthanides, enabling efficient separation of these chemically similar elements. [, ] This selectivity arises from the specific coordination geometry and stability constants of C5-BPP complexes with actinides compared to lanthanides.
Molecular Structure Analysis
  • N-substitution: The nitrogen atom on the pyrrole ring can be readily substituted with various alkyl or aryl groups using appropriate reagents and conditions. [] This allows for the fine-tuning of the compound's properties, such as solubility, lipophilicity, and electronic characteristics.
  • Metal coordination: The nitrogen atoms on both the pyridine and pyrrole rings can act as donor atoms for coordination with various metal ions. [, , , , , ] This property makes 4-(1H-Pyrrol-3-yl)pyridine a versatile ligand for constructing metal-organic frameworks, coordination polymers, and discrete metal complexes.
Mechanism of Action
  • Anticancer activity: Some derivatives, like pyrvinium pamoate, exhibit preferential cytotoxicity during glucose starvation by inhibiting Akt phosphorylation, a key player in the cellular austerity mechanism. []
  • Gastric acid secretion inhibition: Derivatives like TAK-438 act as potassium-competitive acid blockers by reversibly inhibiting the gastric H+,K+-ATPase. [, , ] This inhibition occurs through competition with potassium ions at a specific binding site on the enzyme.
  • Antifungal activity: Certain derivatives target the cytochrome P450 14α-lanosterol demethylase (P45014DM) enzyme in fungi, inhibiting its activity and disrupting fungal cell wall synthesis. [, ]
Applications

Anticancer Activity:

  • Pyrvinium pamoate, a 4-(1H-Pyrrol-3-yl)pyridine derivative, demonstrates potent antitumor activity in vitro and in vivo against various cancer cell lines, including pancreatic and colon cancer cells. [] It preferentially targets cancer cells under glucose starvation by inhibiting Akt phosphorylation, offering a potential therapeutic strategy for anti-austerity therapy.

Antifungal Activity:

  • Numerous N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives, incorporating the 4-(1H-Pyrrol-3-yl)pyridine scaffold, exhibit potent antifungal activity against Candida albicans and other Candida species. [, ] These compounds often surpass the efficacy of conventional antifungal agents like bifonazole, miconazole, and fluconazole.
  • Quantitative structure-activity relationship (QSAR) studies on these antifungal azoles highlight the crucial role of the coordination bond between the azole moiety and the iron ion in the fungal cytochrome P450 14α-lanosterol demethylase (P45014DM) enzyme. [, ] This interaction disrupts fungal cell wall synthesis, leading to growth inhibition or cell death.

Anti-Leukaemic Activity:

  • N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives demonstrate potent and selective inhibitory activity against MAPK-interacting kinases (Mnks), particularly Mnk2. [] This inhibition leads to reduced phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a key driver of oncogenic activity in acute myeloid leukaemia (AML).

Gastric Acid Secretion Inhibition:

  • TAK-438, a novel potassium-competitive acid blocker (P-CAB), exhibits potent and long-lasting inhibition of gastric acid secretion by reversibly inhibiting the gastric H+,K+-ATPase. [, , ] This makes TAK-438 a promising therapeutic candidate for treating gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related diseases.

    Compound Description: This compound was synthesized and evaluated for its acute toxicological effects and neurobehavioral impact in animal models []. The study aimed to determine the LD50 and observe neurobehavioral effects in rats and mice. The results revealed that A1 exhibited neurotoxic properties [].

    Relevance: This compound shares the core structure of 4-(1H-Pyrrol-3-yl)pyridine with an additional tetrahydropyridine ring attached to the pyrrole moiety. This modification likely contributes to its observed neurotoxic properties [].

N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives

    Compound Description: This series was designed and synthesized as potential inhibitors of MAPK-interacting kinases (Mnks) []. Many of these derivatives exhibited potent anti-proliferative activity against MV4-11 AML cells, making them promising candidates for anti-cancer therapies [].

    Relevance: These compounds are structurally related to 4-(1H-Pyrrol-3-yl)pyridine by replacing the pyridine ring with a pyrimidin-2-amine moiety. This change incorporates a nitrogen-containing heterocycle while maintaining the key pyrrole substituent [].

1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)

    Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related diseases [, , ]. It exhibits potent and long-lasting inhibition of gastric acid secretion, surpassing the efficacy of proton pump inhibitors (PPIs) like lansoprazole [, , ].

    Relevance: This compound builds upon the 4-(1H-Pyrrol-3-yl)pyridine scaffold with substitutions on the pyrrole ring. The addition of a 2-fluorophenyl group and a pyridin-3-ylsulfonyl group, along with an N-methylmethanamine chain, contributes to its unique pharmacological properties as a P-CAB [, , ].

4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine

    Compound Description: The crystal structure of this compound has been analyzed, revealing specific dihedral angles between the pyrrole, pyridine, and 4-fluorophenyl rings []. The molecule forms chains through N—H⋯N hydrogen bonds in its crystal structure [].

    Relevance: This compound represents a direct derivative of 4-(1H-Pyrrol-3-yl)pyridine with a 4-fluorophenyl group substituted at the 2-position of the pyrrole ring. This modification influences its crystal packing and intermolecular interactions [].

5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO)

    Compound Description: PMO is an oxadiazole derivative investigated for its corrosion inhibition properties on mild steel in acidic environments []. It demonstrates high inhibition efficiency (95% at 0.005 M) by forming a protective layer on the metal surface [].

    Relevance: Although structurally distinct from 4-(1H-Pyrrol-3-yl)pyridine, PMO shares the common feature of incorporating a pyrrole ring within its structure. This highlights the relevance of pyrrole as a building block for compounds with diverse applications, including corrosion inhibition [].

1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives

    Compound Description: These compounds represent a class of antifungal azoles with potent activity against Candida species [, ]. They exhibit superior potency compared to reference drugs like bifonazole and miconazole [, ].

    Relevance: These derivatives are structurally related to 4-(1H-Pyrrol-3-yl)pyridine by connecting the pyrrole ring to an imidazole moiety through a methylene bridge. This structural motif, along with the aryl substitutions, contributes to their antifungal properties [, ].

7-(2,5-dihydro-4-imidazo[1,2-a]pyridine-3-yl-2,5-dioxo-1h-pyrrol-3-yl)-9-fluoro-1,2,3,4-tetrahydro-2-(1-piperidinyl-carbonyl)-pyrrolo[3,2,1-jk][1,4]benzodiazepine

    Compound Description: This compound has demonstrated potential in enhancing chemotherapy effectiveness for treating various cancers, including gastric, ovarian, and lung cancer [].

    Relevance: While structurally more complex, this compound incorporates a pyrrole ring within its framework, highlighting the versatility of pyrrole-containing compounds in medicinal chemistry and their potential applications in cancer treatment [].

N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against HeLa, HCT-116, and MCF-7 human tumor cell lines []. Compound 28, containing an 8-quinolinyl moiety, exhibited the most potent activity, inducing cell cycle arrest and apoptosis in cancer cells [].

    Relevance: These compounds share the 1H-pyrrol-1-yl moiety with 4-(1H-Pyrrol-3-yl)pyridine, demonstrating its utility as a building block for the development of anticancer agents [].

(E)-3-(1H-Pyrrol-3-yl)-2-propenoic Acid and (E)-3-(1H-Pyrrol-3-yl)-2-propenamide

  • Relevance: These compounds share the 1H-Pyrrol-3-yl moiety with 4-(1H-Pyrrol-3-yl)pyridine, highlighting the presence of this structural motif in natural products [].

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide

    Compound Description: This compound was synthesized as a potential anti-mitotic agent by combining structural elements from indibulin and combretastatin scaffolds []. It demonstrated good cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) while exhibiting low toxicity towards the normal cell line NIH-3T3 [].

[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone

    Compound Description: This compound was synthesized as a bioisostere of the known aldose reductase (AR) inhibitor (3-benzoylpyrrol-1-yl)acetic acid []. It demonstrated higher potency as an in vitro AR inhibitor and showed considerable activity in a glycation model of diabetes mellitus [].

    Relevance: While structurally distinct from 4-(1H-Pyrrol-3-yl)pyridine, this compound also utilizes a pyrrole ring as a core structural element, emphasizing the versatility of pyrrole derivatives in medicinal chemistry [].

7-(1H-pyrrol-3-yl)-substituted-3,5-dihydroxyhept-6(E)-enoates (-heptanoates)

    Compound Description: This series of compounds was synthesized and tested as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) []. Some compounds exhibited potent activity, surpassing mevinolin's efficacy in vitro and in vivo [].

    Relevance: This series highlights the application of the 1H-pyrrol-3-yl moiety, also present in 4-(1H-Pyrrol-3-yl)pyridine, in developing HMG-CoA reductase inhibitors for potential cholesterol-lowering therapies [].

3-(1H-pyrrol-3-yl)-2-oxazolidinones

    Compound Description: This novel series of compounds was identified as reversible, potent, and selective inhibitors of monoamine oxidase A (MAO-A) []. These inhibitors hold potential for treating psychiatric and neurodegenerative disorders like Parkinson's disease, Alzheimer's dementia, and depression [].

    Relevance: These compounds share the 1H-pyrrol-3-yl moiety with 4-(1H-Pyrrol-3-yl)pyridine, demonstrating its utility in designing potent and selective MAO-A inhibitors [].

3-(1H-pyrrol-3-yl)-1H-inden-1-ones

    Compound Description: These compounds were efficiently synthesized via a novel tandem reaction involving 1-(2-alkynylphenyl)-2-enone, 2-isocyanoacetate, and water [].

    Relevance: While structurally distinct from 4-(1H-Pyrrol-3-yl)pyridine, this example highlights the diverse reactivity of pyrrole derivatives and their utility in constructing more complex molecular architectures [].

3-[(4,5-Dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones

    Compound Description: An efficient one-pot synthesis for this class of coumarin derivatives was developed, involving a four-component reaction []. These compounds hold significance in organic chemistry due to their potential biological activities and applications [].

    Relevance: This class of compounds incorporates a dihydro-1H-pyrrol-3-yl moiety, a close structural analogue of the 1H-pyrrol-3-yl group present in 4-(1H-Pyrrol-3-yl)pyridine, demonstrating the versatility of these structural motifs in synthetic chemistry [].

3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines

    Compound Description: This series of nortopsentin analogues was synthesized and evaluated for antiproliferative activity []. Some analogues exhibited potent activity against various human tumor cell lines, inducing apoptosis and cell cycle arrest [].

    Relevance: These compounds incorporate a pyrrolo[2,3-b]pyridine scaffold, which is structurally related to 4-(1H-Pyrrol-3-yl)pyridine. This structural similarity suggests a potential for developing new anticancer agents based on the pyrrolopyridine framework [].

Properties

CAS Number

76304-56-8

Product Name

4-(1H-Pyrrol-3-yl)pyridine

IUPAC Name

4-(1H-pyrrol-3-yl)pyridine

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-7,11H

InChI Key

SOADNXUWSUZTGY-UHFFFAOYSA-N

SMILES

C1=CNC=C1C2=CC=NC=C2

Canonical SMILES

C1=CNC=C1C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.